N-(2-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-(2-Chlorophenyl)-6-Fluoro-3-(Thiomorpholine-4-Carbonyl)Quinolin-4-Amine is a quinoline-based compound featuring a 2-chlorophenyl group at position 4, a fluorine atom at position 6, and a thiomorpholine-4-carbonyl moiety at position 3. The quinoline core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases and DNA topoisomerases. Key structural attributes include:
- 2-Chlorophenyl substituent: Enhances lipophilicity and may improve membrane permeability.
- Fluorine at position 6: Likely improves metabolic stability and bioavailability through electron-withdrawing effects.
- Thiomorpholine-4-carbonyl group: The sulfur atom in thiomorpholine could influence hydrogen bonding and redox interactions, distinguishing it from morpholine analogs.
Properties
IUPAC Name |
[4-(2-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-16-3-1-2-4-18(16)24-19-14-11-13(22)5-6-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOXAFHHXCZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluorine substituents. The thiomorpholine-4-carbonyl group is then attached through a series of nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
N-(2-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives ()
Compounds 2, 3, and 4 in are chromene derivatives synthesized from diarylidene cyclohexanone and malononitrile. While these share a tetrahydrochromene core, their functional groups differ significantly:
- Compound 2: Contains a 2-chlorobenzylidene group and cyano substituent.
- Compound 3 : A benzamide derivative of compound 2, introducing a polar amide group.
- Compound 4 : Acetylated version of compound 3, increasing lipophilicity.
The target compound’s quinoline core and thiomorpholine group may confer better target selectivity compared to chromene derivatives, which lack planar aromaticity.
Quinolone Carboxylate ()
Compound 7f () is a quinolone carboxylate with a sulfonamido-cyclopropane side chain. Key differences:
- Core: Quinolone (ketone-containing) vs. quinoline (amine-containing).
- Functional Groups : Sulfonamido and cyclopropane in 7f vs. thiomorpholine-carbonyl in the target.
- Biological Activity: Quinolones typically target bacterial DNA gyrase, whereas quinoline amines are explored in anticancer and kinase inhibition.
The thiomorpholine group in the target compound may improve binding to eukaryotic enzymes compared to 7f’s sulfonamido group, which is more common in antibacterial agents.
Research Implications
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine may enhance redox modulation or metal chelation, unlike oxygen in morpholine.
- Fluorine Positioning : Fluorine at position 6 in the target compound contrasts with chlorine at position 7 in 7f, suggesting divergent electronic and steric effects.
- Chlorophenyl Group : Common in both the target compound and derivatives, it likely contributes to π-π stacking in target binding.
Biological Activity
N-(2-Chlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of a thiomorpholine moiety and a 2-chlorophenyl group contributes to its pharmacological profile. The synthesis typically involves multi-step reactions, including the formation of the quinoline core followed by the introduction of the thiomorpholine and chlorophenyl substituents.
2.1 Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrate that this compound can inhibit the proliferation of human cancer cell lines, with IC50 values suggesting moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 5.2 | Apoptosis induction |
| MCF-7 (breast) | 3.8 | Cell cycle arrest |
| A549 (lung) | 4.5 | Inhibition of proliferation |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiomorpholine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Escherichia coli | 15 µg/mL | Bacteriostatic |
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and the thiomorpholine moiety can lead to enhanced potency or altered selectivity towards specific biological targets.
3.1 Key Findings from SAR Studies
- Fluorine Substitution: The introduction of fluorine at the 6-position enhances lipophilicity and may improve cellular uptake.
- Chlorophenyl Group: This moiety appears to play a critical role in binding affinity toward target proteins, enhancing antitumor activity.
- Thiomorpholine Ring: Variations in this ring can significantly affect both solubility and biological activity, suggesting that careful optimization is necessary.
4. Case Studies
Several studies have reported on the synthesis and evaluation of related compounds:
- Study A: A series of quinoline derivatives were synthesized, showing that modifications at the 6-position resulted in compounds with improved IC50 values against cancer cell lines.
- Study B: Research on thiomorpholine-containing compounds indicated strong antibacterial activity against resistant strains, suggesting potential therapeutic applications in infectious diseases.
- Study C: Molecular docking studies have revealed that this compound interacts favorably with key residues in target enzymes, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
